Ethyl 1-(6-morpholinopyrimidine-4-carbonyl)piperidine-4-carboxylate

Antitubercular DprE1 Mycobacterium tuberculosis

Ethyl 1-(6-morpholinopyrimidine-4-carbonyl)piperidine-4-carboxylate (CAS 1903591-47-8) is a synthetic small molecule (MF: C₁₇H₂₄N₄O₄; MW: 348.4 g/mol) featuring a morpholinopyrimidine core linked via a carbonyl bridge to a piperidine-4-carboxylic acid ethyl ester moiety. It belongs to a broader class of morpholinopyrimidine derivatives investigated for kinase inhibition (e.g., PI3K, mTOR) and anti-mycobacterial DprE1 targets.

Molecular Formula C17H24N4O4
Molecular Weight 348.403
CAS No. 1903591-47-8
Cat. No. B2759605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(6-morpholinopyrimidine-4-carbonyl)piperidine-4-carboxylate
CAS1903591-47-8
Molecular FormulaC17H24N4O4
Molecular Weight348.403
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C(=O)C2=CC(=NC=N2)N3CCOCC3
InChIInChI=1S/C17H24N4O4/c1-2-25-17(23)13-3-5-21(6-4-13)16(22)14-11-15(19-12-18-14)20-7-9-24-10-8-20/h11-13H,2-10H2,1H3
InChIKeyBVFZPPZCDPFCAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(6-morpholinopyrimidine-4-carbonyl)piperidine-4-carboxylate (CAS 1903591-47-8): Chemical Identity and Procurement Baseline


Ethyl 1-(6-morpholinopyrimidine-4-carbonyl)piperidine-4-carboxylate (CAS 1903591-47-8) is a synthetic small molecule (MF: C₁₇H₂₄N₄O₄; MW: 348.4 g/mol) featuring a morpholinopyrimidine core linked via a carbonyl bridge to a piperidine-4-carboxylic acid ethyl ester moiety [1]. It belongs to a broader class of morpholinopyrimidine derivatives investigated for kinase inhibition (e.g., PI3K, mTOR) and anti-mycobacterial DprE1 targets [2][3]. This compound is catalogued in PubChem (CID 91816380) with key computed properties: XLogP3-AA = 0.8, TPSA = 84.9 Ų, and 5 rotatable bonds [1].

Procurement Risk: Why Substituting Ethyl 1-(6-morpholinopyrimidine-4-carbonyl)piperidine-4-carboxylate with In-Class Analogs Is Not Straightforward


Morpholinopyrimidine derivatives are a structurally diverse class where seemingly minor modifications—such as variation of the piperidine substitution (ester vs. amide vs. acid), linker identity (carbonyl vs. methylene), or position of the morpholine attachment—profoundly alter target selectivity, physicochemical properties, and biological outcome [1][2]. In the DprE1 inhibitor series, scaffold-hopping from pyrrolothiadiazole to morpholinopyrimidine was required to overcome suboptimal solubility and metabolic liabilities, demonstrating that potency and drug-like properties are not conserved across the class [1]. Similarly, trisubstituted morpholinopyrimidine PI3K inhibitors showed a 1.5–3-fold potency difference relative to ZSTK474 depending on specific substitution patterns [2]. Without direct comparative data for this specific CAS compound, generic substitution carries the risk of introducing uncharacterized selectivity shifts or property degradation.

Quantitative Differentiation Evidence for Ethyl 1-(6-morpholinopyrimidine-4-carbonyl)piperidine-4-carboxylate


DprE1 Target Engagement vs. Benchmark Morpholinopyrimidine Lead Compounds

The morpholinopyrimidine scaffold to which this compound belongs has been optimized as DprE1 inhibitors. In the Borthwick et al. series, lead compounds 30 and 31 demonstrated in vivo efficacy in an acute murine TB infection model with significantly improved solubility over the initial pyrrolothiadiazole hit 26 [1]. However, no DprE1 IC₅₀ or MIC data are publicly available for this exact CAS compound. The closest analogs—morpholinopyrimidines with varied piperidine/piperazine attachments—achieved enzymatic IC₅₀ values in the nanomolar range and MIC values against M. tuberculosis H37Rv in the low micromolar range [1].

Antitubercular DprE1 Mycobacterium tuberculosis

Physicochemical Property Profile: Computed vs. Desired Drug-Like Space

Computed properties from PubChem provide a baseline for this compound: XLogP3-AA = 0.8, TPSA = 84.9 Ų, H-bond acceptors = 7, H-bond donors = 0, rotatable bonds = 5, MW = 348.4 g/mol [1]. These values place it within favorable oral drug-like space per Lipinski and Veber rules. In comparison, the morpholinopyrimidine DprE1 lead compound 26 (pyrrolothiadiazole scaffold) from GSK suffered from poor solubility that required scaffold-hopping; the optimized morpholinopyrimidines 30 and 31 achieved significantly improved aqueous solubility (reported as >10-fold increase) [2]. The ethyl ester moiety in this compound may confer intermediate lipophilicity and potential as a prodrug or metabolic soft spot, but no experimental solubility, LogD, or metabolic stability data are publicly available for this exact CAS number.

Physicochemical properties Drug-likeness ADME

Kinase Selectivity: Morpholinopyrimidine Scaffold PI3K/mTOR Activity Landscape

Morpholinopyrimidine derivatives have been extensively explored as PI3K and mTOR inhibitors. Wright et al. (Molecules, 2018) demonstrated that trisubstituted morpholinopyrimidines achieved 1.5–3-fold greater PI3K inhibitory potency compared to the reference inhibitor ZSTK474, with the most active compound retaining activity after leucine linker conjugation [1]. In a separate series by Abdel-Maksoud et al. (Bioorg Chem, 2020), novel 6-morpholinopyrimidines exhibited PI3K Class IA isoform inhibition with IC₅₀ values ranging from 6.09 to 30.62 μM and antileukemic cytotoxicity (IC₅₀ = 0.76–13.59 μM against Leukemia SR) [2]. This compound (CAS 1903591-47-8) is not reported in any kinase profiling panel in the public domain, and no comparative selectivity data (e.g., kinase selectivity score S(10) or selectivity entropy) exist.

PI3K mTOR Kinase inhibition

Structural Differentiation: Ethyl Ester vs. Carboxamide and Carboxylic Acid Analogs

The ethyl ester at the piperidine 4-position distinguishes this compound from the more commonly reported carboxamide analog (1-(6-morpholinopyrimidine-4-carbonyl)piperidine-4-carboxamide) and the free carboxylic acid derivative. Ester-to-acid/amide substitution can significantly alter membrane permeability, metabolic stability, and hydrogen-bonding capacity. The computed HBD count of 0 (vs. 1 for the amide and 1 for the acid) and the XLogP3 of 0.8 suggest that this ester analog may have enhanced passive permeability relative to its more polar amide/acid counterparts [1]. However, this inference is based on computed descriptors alone; no experimental Caco-2, PAMPA, or metabolic stability data comparing the ester vs. amide vs. acid forms of this scaffold are reported.

Structure-Activity Relationship Prodrug design Ester vs. amide

Morpholine vs. Piperazine Bioisosteric Replacement in Pyrimidine Scaffolds

The morpholine ring at the pyrimidine 6-position is a well-precedented kinase hinge-binding motif, while the piperazine analog (also common in PI3K/mTOR literature) introduces an additional basic nitrogen that can alter pKₐ, solubility, and off-target profiles. In the DprE1 series, Borthwick et al. explicitly explored morpholine vs. piperazine substitution and reported that morpholine-containing derivatives exhibited superior solubility and maintained enzyme potency [1]. In PI3K inhibitor programs, morpholinopyrimidines are often preferred over piperazine analogs for their balanced potency and reduced hERG liability, though direct comparative data for this specific piperidine-ester series are unavailable.

Bioisosterism Morpholine Piperazine Kinase hinge binder

Ethyl 1-(6-morpholinopyrimidine-4-carbonyl)piperidine-4-carboxylate: Recommended Application Scenarios Based on Available Evidence


Fragment-Based or Structure-Based Drug Design (SBDD) for DprE1 or PI3K Targets

This compound can serve as a synthetic intermediate or scaffold-hopping starting point for medicinal chemistry programs targeting DprE1 (anti-TB) or PI3K/mTOR (oncology). Its morpholinopyrimidine core is a validated pharmacophore with published co-crystal structures available for related compounds [1][2]. Procurement is recommended for laboratories equipped to perform their own biochemical profiling and X-ray crystallography, leveraging the morpholine hinge-binding motif.

Physicochemical Baseline for Ester Prodrug Design

The ethyl ester moiety and computed properties (XLogP3 = 0.8, HBD = 0, TPSA = 84.9 Ų) position this compound as a candidate for ester prodrug strategies, where the ester is hydrolyzed in vivo to the corresponding carboxylic acid [1]. Procurement is appropriate for ADME/PK laboratories seeking to evaluate esterase-mediated activation, provided that in-house metabolic stability assays are available to generate the currently absent experimental data.

Chemical Biology Tool Compound for Morpholinopyrimidine SAR Libraries

Given the absence of public biological data, this compound is best utilized as a building block in focused SAR libraries exploring the effect of piperidine 4-position substitution (ester, acid, amide, substituted amides) on kinase selectivity and cellular activity. The PubChem substance record confirms its commercial availability from multiple suppliers, enabling procurement for combinatorial chemistry or parallel synthesis workflows [1].

Quote Request

Request a Quote for Ethyl 1-(6-morpholinopyrimidine-4-carbonyl)piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.